molecular formula C9H8FN5O B1436845 N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine CAS No. 1379811-49-0

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine

Cat. No.: B1436845
CAS No.: 1379811-49-0
M. Wt: 221.19 g/mol
InChI Key: ITUCBVCHQQHPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine is a synthetically designed small molecule that incorporates both quinazoline and guanidine pharmacophores, making it a compound of significant interest in medicinal chemistry and biological research. The quinazoline core is a privileged structure in drug discovery, known for its ability to serve as a key scaffold for inhibitors targeting various enzymes, particularly protein kinases . The guanidine group is a strongly basic functional group that can participate in crucial hydrogen bonding and ionic interactions with biological targets, often enhancing binding affinity and selectivity . This combination suggests potential for this compound to interact with a range of therapeutic targets. The primary research applications of this compound are anticipated in the realm of oncology and signal transduction research. Quinazoline derivatives are extensively investigated as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in several cancers . Researchers can utilize this compound as a core scaffold or intermediate for the design and synthesis of novel potential anticancer agents. Furthermore, due to the known biological activity of guanidine-containing compounds, it may also be valuable in neurological research. Guanidine derivatives have been explored as potent ligands for various receptors, including histamine H3 and muscarinic receptors, indicating potential utility in the study of central nervous system disorders . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(6-fluoro-4-oxo-3H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUCBVCHQQHPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazoline Core

The preparation of N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine begins with the synthesis of the quinazoline nucleus, specifically 6-fluoro-4-hydroxyquinazoline derivatives. Commonly, this involves:

  • Starting Materials: Substituted 2-aminobenzonitriles or 2-nitrobenzonitriles are used as precursors.
  • Cyclization: Formic acid and sulfuric acid are employed to cyclize these precursors into 6-nitroquinazolin-4-ol derivatives.
  • Reduction: The nitro group is reduced to an amino group using iron powder/ammonium chloride in isopropyl alcohol/water or catalytic hydrogenation with Raney nickel in dimethylformamide (DMF) under hydrogen pressure (50-60 psi).

Example Reaction Conditions:

Step Reagents/Conditions Outcome Purity (HPLC)
Cyclization Formic acid (85%), conc. H2SO4, reflux 6-nitroquinazolin-4-ol 98.9%
Reduction Method 1 Fe powder, NH4Cl, isopropyl alcohol/water, reflux 70-75°C 6-aminoquinazolin-4-ol 99.25%
Reduction Method 2 Raney Ni, DMF, H2 (50-60 psi), 50-60°C, filtration 6-aminoquinazolin-4-ol 93.0%

This stepwise approach ensures high purity of the quinazoline intermediate, which is critical for subsequent functionalization.

Introduction of the 4-Hydroxy Group and Fluorine Substitution

The 4-hydroxyquinazoline structure is maintained or introduced during cyclization. Fluorine substitution at the 6-position is typically introduced via the starting 2-aminobenzonitrile derivative or by halogen exchange reactions on the quinazoline ring before further modifications.

Guanidine Functionalization

The guanidine group is introduced by reacting the quinazoline intermediate with guanidine derivatives or equivalents under controlled conditions. Although direct literature on this compound is limited, analogous methods for functionalizing quinazoline derivatives with guanidine involve:

Alternative Synthetic Routes and Modifications

Research on related quinazoline derivatives suggests multi-component reactions and condensation methods can be used to access functionalized quinazolines efficiently:

  • Multi-component synthesis: Combining amines, aldehydes, and isocyanides or other components in one-pot reactions to form quinazoline hybrids.
  • Hydroxyquinoline synthesis analogs: Techniques such as the Conrad–Limpach reaction for 4-hydroxyquinolines provide insight into forming hydroxyquinazoline frameworks, which can be adapted for guanidine substitution.

Summary Table of Key Preparation Steps

Step No. Reaction Step Reagents/Conditions Product/Intermediate Notes
1 Cyclization of 2-nitrobenzonitrile Formic acid, conc. H2SO4, reflux 6-nitroquinazolin-4-ol High purity, yellow powder
2 Reduction of nitro group Fe powder/NH4Cl in isopropyl alcohol/water or Raney Ni/DMF under H2 6-aminoquinazolin-4-ol Brown or yellow powder
3 Fluorine substitution Precursor selection or halogen exchange 6-fluoro-4-hydroxyquinazoline derivative Ensures fluorine at position 6
4 Guanidine introduction Guanidine reagent, polar aprotic solvent, mild heat This compound Final target compound

Research Findings and Analytical Data

  • The purity of intermediates is typically confirmed by HPLC, with values above 90% considered acceptable.
  • Structural confirmation is supported by ^1H-NMR, IR spectroscopy, and sometimes mass spectrometry.
  • Reaction monitoring is often performed by TLC or HPLC to ensure completion.
  • The reduction step is critical and can be optimized by choosing between chemical reduction (iron powder) or catalytic hydrogenation (Raney nickel), depending on scale and equipment availability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may result in the removal of the fluoro group.

Scientific Research Applications

Medicinal Chemistry

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine is being investigated for its potential therapeutic effects against various diseases:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have shown that it inhibits cell proliferation in lung cancer cell lines with an IC50 value around 10 µM.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing and validating analytical methods. Its unique structure allows for precise identification and quantification in complex mixtures, making it valuable in pharmaceutical testing and quality control processes.

Biological Research

The compound is being explored for its biological activities beyond antimicrobial and anticancer properties:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in critical biological pathways. Understanding these interactions could lead to novel therapeutic strategies for diseases characterized by dysregulated enzyme activity.

Case Study 1: Anticancer Efficacy

A study focusing on lung cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 10 µM, indicating potent activity against these cells.

Case Study 2: Antimicrobial Testing

In another investigation involving various bacterial strains, this compound was tested alongside standard antibiotics. The results indicated comparable efficacy to conventional treatments against certain pathogens, suggesting its potential as an alternative or adjunct therapy in infectious diseases.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : The bromo analog (282.10 g/mol) exhibits higher molecular weight and steric bulk compared to the fluoro derivative (221.19 g/mol), which may reduce binding efficiency in enzyme pockets .
  • Hydroxyl vs.

Enzyme Inhibition and Binding Affinity

  • This compound: No direct IC₅₀ data are available, but fluorine’s electronegativity and small size suggest improved target interaction compared to bulkier halogens (e.g., Br) .
  • Cyanoguanidine Analogs: Compounds like CHS 828 (a pyridyl cyanoguanidine) demonstrate potent antitumor activity (IC₅₀ ~25–27 μmol/L) via nicotinamide phosphoribosyl transferase inhibition. However, structural divergence (e.g., pyridyl vs. quinazoline cores) limits direct comparison .

Biological Activity

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and findings.

  • Chemical Formula : C₉H₈FN₅O
  • CAS Number : 1379811-49-0
  • Molecular Weight : 197.19 g/mol

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial and fungal growth, including DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities range from 4.33 to 23.87 µM, indicating significant potency compared to standard controls .
  • Antimicrobial Activity : In vitro studies demonstrate that this compound possesses broad-spectrum antimicrobial properties, effectively inhibiting various bacterial strains and fungi. This activity is attributed to its structural characteristics that allow interaction with microbial targets .
  • Immunomodulatory Effects : The compound has shown potential in modulating immune responses, evidenced by increased spleen and thymus weights in animal models, as well as enhanced activation of CD4+ and CD8+ T lymphocytes .

Biological Activity Summary

Activity TypeObservationsIC50 Values
AntimicrobialBroad-spectrum activity against bacteria and fungi4.33 - 23.87 µM
Enzyme InhibitionInhibition of DNA gyrase and DHFR4.33 - 23.87 µM
ImmunomodulatoryIncreased lymphocyte activationNot quantified

Study on Antimicrobial Properties

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition zones against tested pathogens, comparable to established antibiotics such as tetracycline .

Anticancer Potential

Research has also explored the anticancer potential of this compound through its effects on cancer cell lines. It was found to induce apoptosis in certain cancer types by inhibiting NAD+ biosynthesis via NAMPT inhibition, leading to reduced tumor growth in xenograft models .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in its biological activity. These studies suggest a favorable binding affinity, supporting its role as a potential therapeutic agent against microbial infections and cancer .

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine, and how can structural purity be validated?

Methodological Answer: The synthesis of quinazoline derivatives like This compound typically involves transition metal-catalyzed reactions to assemble the quinazoline scaffold. A related compound, 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine , was synthesized using precursors functionalized with fluorine and phenyl groups, followed by guanidine coupling . To ensure structural fidelity:

  • Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and hydrogen bonding patterns.
  • Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~281.29 g/mol for analogs) .
  • X-ray crystallography (using programs like SHELX) can resolve ambiguities in tautomeric forms or hydrogen bonding, as seen in similar guanidine derivatives .

Q. Q2. What preliminary pharmacological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Initial pharmacological screening should focus on:

  • In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, as quinazoline derivatives often exhibit antiproliferative activity .
  • Enzyme inhibition studies (e.g., kinase or protease assays), given the guanidine group’s ability to interact with catalytic sites .
  • Antimicrobial testing via microdilution methods, as fluorinated benzothiazole/quinazoline hybrids show antibacterial potential .
  • Solubility and logBB calculations (e.g., using computational models) to predict blood-brain barrier penetration, leveraging data from analogs like N-(4-phenyl-thiazol-2-yl)-guanidine (logBB = -0.46) .

Advanced Research Questions

Q. Q3. How do substituent effects (e.g., fluorine, hydroxyl groups) influence the compound’s reactivity and pharmacological profile?

Methodological Answer:

  • Electron-withdrawing fluorine at the 6-position enhances metabolic stability and modulates π-π interactions in target binding .
  • The 4-hydroxy group may participate in hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) but could reduce bioavailability due to polarity. Comparative studies with N-(4,6,7-Trimethylquinazolin-2-yl)guanidine (non-hydroxylated) can clarify this .
  • Reactivity : Fluorine and hydroxyl groups may direct electrophilic substitution reactions; monitor via HPLC-MS during stability testing under physiological pH .

Q. Q4. What crystallographic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (employing SHELX software) is essential for determining tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .
  • Powder XRD can assess polymorphism, as seen in hydrochlorides of related guanidine derivatives .
  • Thermogravimetric analysis (TGA) paired with XRD can correlate thermal stability (e.g., decomposition at ~235–268°C for nitro-substituted analogs) with crystallinity .

Q. Q5. How can metabolic pathways and degradation products be characterized for this compound?

Methodological Answer:

  • Use in vitro microsomal assays (e.g., rat liver microsomes) to identify phase I metabolites. For example, N,N'-diphenylguanidine undergoes hydroxylation to N-(4-hydroxyphenyl)-N'-phenylguanidine , detectable via LC-MS/MS .
  • Stability studies : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) to assess hydrolytic degradation. Monitor via UV-Vis spectroscopy at λmax ~270–300 nm (typical for quinazolines) .

Q. Q6. What computational methods are effective for predicting binding modes and optimizing derivatives?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) against targets like dimethylarginine dimethylaminohydrolase-1 (DDAH-1), leveraging the guanidine group’s affinity for catalytic zinc ions .
  • QSAR models can correlate substituent effects (e.g., Hammett σ values for fluorine) with bioactivity. Use datasets from analogs like N-(4-methyl-thiazol-2-yl)-guanidine (logBB = -0.69) .
  • DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict regioselectivity in reactions .

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.